Dibenzo[b,e][1,4]diazepin-11-one
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Overview
Description
5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a heterocyclic compound that belongs to the class of diazepines It is characterized by a fused ring system consisting of two benzene rings and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves the reaction of 2-halogenated nitrobenzenes or 1,2-dihalogenated benzenes with ortho-aminobenzamides under base-promoted conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired diazepinone structure.
Industrial Production Methods
Industrial production methods for 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5H-dibenzo[b,e][1,4]diazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[b,f]azepine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
10,11-dihydro-5H-dibenzo[b,f]azepine: A reduced form of dibenzoazepine with hydrogenation at specific positions.
Uniqueness
5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is unique due to its specific ring structure and the presence of the diazepine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H8N2O |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H8N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8H |
InChI Key |
YHGGVHLVYKYOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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